![molecular formula C11H15Cl2NO B2891178 2-[(Tert-butylamino)methyl]-4,6-dichlorophenol CAS No. 64922-40-3](/img/structure/B2891178.png)
2-[(Tert-butylamino)methyl]-4,6-dichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” is a chlorinated phenolic compound with a tert-butylamino group attached. Phenolic compounds are aromatic compounds with one or more hydroxyl groups attached directly to the aromatic ring . The tert-butylamino group is a common functional group in organic chemistry, known for its steric bulk .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a phenolic ring (a benzene ring with a hydroxyl group), with two chlorine atoms and a tert-butylamino group attached .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Generally, phenolic compounds can undergo reactions such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, tert-butylamine is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.696 g/mL, a melting point of -67.50 °C, and a boiling point of 43 to 47 °C .Wissenschaftliche Forschungsanwendungen
Environmental Impact Assessment
A study by Gatidou et al. (2004) developed a method to determine two antifouling booster biocides, including a compound structurally related to 2-[(Tert-butylamino)methyl]-4,6-dichlorophenol, in marine sediments. This research highlights the importance of monitoring environmental contamination from such compounds in marine ecosystems (Gatidou et al., 2004).
Toxicology and Environmental Risk
A study by Chesworth et al. (2004) explored the interactive effects of antifouling herbicides on seagrass, providing insights into the environmental risks associated with such compounds. This research is critical for understanding the broader ecological impacts of chemicals like this compound (Chesworth et al., 2004).
Detection and Analysis Methods
Another study by Gatidou et al. (2005) discusses a method for determining antifouling booster biocides in seawater. This research contributes to the development of analytical techniques for detecting and monitoring substances related to this compound in aquatic environments (Gatidou et al., 2005).
Biodegradation and Environmental Persistence
Liu et al. (1997) investigated the transformation of Irgarol 1051, a compound closely related to this compound, by a fungus, revealing insights into the biodegradation and environmental persistence of such chemicals (Liu et al., 1997).
Photocatalytic Degradation
Sakkas et al. (2007) explored the photocatalytic transformation of salbutamol, which shares a structural component with this compound, providing valuable information on advanced oxidation processes for environmental remediation (Sakkas et al., 2007).
Wirkmechanismus
Target of Action
It’s structurally similar to jpc-3210, a potent antimalarial agent . JPC-3210 targets the erythrocytic schizonts of Plasmodium falciparum, a parasite responsible for malaria .
Mode of Action
Based on its structural similarity to jpc-3210, it may also exhibit antimalarial activity by inhibiting the growth ofPlasmodium falciparum .
Biochemical Pathways
It’s plausible that it interferes with the life cycle ofPlasmodium falciparum, similar to JPC-3210 .
Pharmacokinetics
Jpc-3210, a structurally similar compound, is noted for its potent in vivo efficacy and favorable preclinical pharmacokinetics .
Result of Action
Based on its structural similarity to jpc-3210, it may exhibit antimalarial activity by inhibiting the growth ofPlasmodium falciparum .
Safety and Hazards
The safety and hazards of “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” would depend on its specific properties. For example, tert-butylamine is considered hazardous, with danger statements including “Highly flammable liquid and vapor”, “Harmful if swallowed”, “Causes severe skin burns and eye damage”, and "Toxic if inhaled" .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(tert-butylamino)methyl]-4,6-dichlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPRKIQMGOCHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
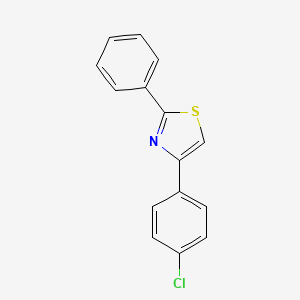
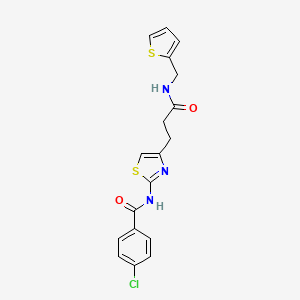


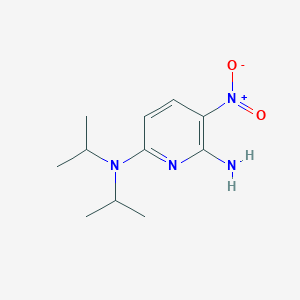
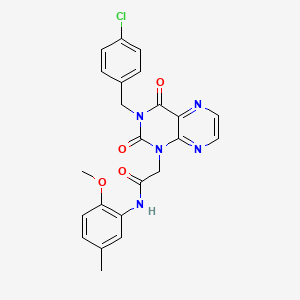
![4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2891104.png)
![Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate](/img/structure/B2891105.png)
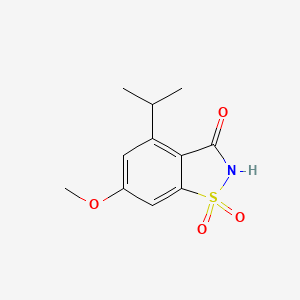
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2891107.png)
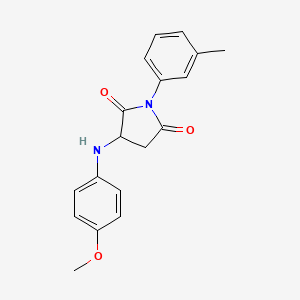
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2891112.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2891118.png)
